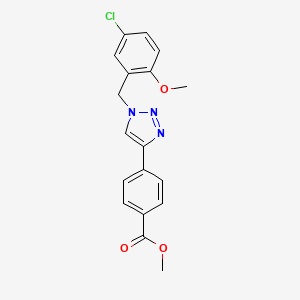

Nlrp3-IN-27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H16ClN3O3 |

|---|---|

Molecular Weight |

357.8 g/mol |

IUPAC Name |

methyl 4-[1-[(5-chloro-2-methoxyphenyl)methyl]triazol-4-yl]benzoate |

InChI |

InChI=1S/C18H16ClN3O3/c1-24-17-8-7-15(19)9-14(17)10-22-11-16(20-21-22)12-3-5-13(6-4-12)18(23)25-2/h3-9,11H,10H2,1-2H3 |

InChI Key |

XUBLPAZNPKXTRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CN2C=C(N=N2)C3=CC=C(C=C3)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of NLRP3 Inflammasome Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 Inflammasome Signaling Pathway

Activation of the NLRP3 inflammasome is a tightly regulated two-step process: priming (Signal 1) and activation (Signal 2).[2][3]

Signal 1: Priming The priming step is typically initiated by the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) or cytokine receptors (e.g., TNFR) by PAMPs (like lipopolysaccharide, LPS) or endogenous cytokines.[1][3] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of interleukin-1β (pro-IL-1β).[2][3]

Signal 2: Activation A diverse range of stimuli can provide the second signal, leading to the assembly and activation of the inflammasome complex. These stimuli don't bind directly to NLRP3 but rather trigger common downstream cellular stress signals.[2] These include:

-

Ionic Flux: A critical event is the efflux of potassium (K+) ions from the cell, which is a common trigger for NLRP3 activation.[2][4]

-

Mitochondrial Dysfunction: The production of mitochondrial reactive oxygen species (ROS) and the release of mitochondrial DNA into the cytosol can activate NLRP3.[2][5]

-

Lysosomal Damage: Phagocytosis of particulate matter like silica or amyloid-β can lead to lysosomal rupture and the release of cathepsins into the cytoplasm, triggering NLRP3.[2]

Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[4][6] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]

Signaling Pathway Diagram

Caption: The NLRP3 inflammasome activation pathway requires two signals.

Mechanism of Action of NLRP3 Inhibitors

NLRP3 inhibitors can be broadly categorized based on their point of intervention in the signaling cascade.

-

Direct NLRP3 Inhibitors: These compounds directly bind to the NLRP3 protein to prevent its activation and subsequent inflammasome assembly. A well-studied example is MCC950, which is thought to bind to the NACHT domain of NLRP3, locking it in an inactive conformation and inhibiting its ATPase activity.[2] Another example, Tranilast, has been shown to bind the NACHT domain and prevent NLRP3-NLRP3 interaction and oligomerization without affecting its ATPase activity.[7]

-

Upstream Signal Inhibitors: These molecules target events upstream of NLRP3 activation, such as potassium efflux or mitochondrial ROS production.

-

Caspase-1 Inhibitors: These compounds directly inhibit the enzymatic activity of caspase-1, preventing the processing of pro-inflammatory cytokines.

-

Inhibitors of Priming: Molecules that block the NF-κB pathway can prevent the initial expression of NLRP3 and pro-IL-1β.

A compound referred to as C1-27 has been shown to dose-dependently block NLRP3 inflammasome stimulation when added after LPS priming and before ATP stimulation.[8] This suggests it acts on the activation step (Signal 2) rather than the priming step (Signal 1).[8]

Quantitative Data for NLRP3 Inhibitors

The following table summarizes publicly available quantitative data for representative NLRP3 inhibitors.

| Compound | Target | Assay System | IC50 | Reference |

| C1-27 | GSTO1-1 (upstream of NLRP3) | GSTO1-1 enzymatic assay | 44.5 nM | [8] |

| MCC950 | NLRP3 | LPS and ATP-stimulated mouse BMDMs | ~10 nM | [2] |

| NT-0249 | NLRP3 | LPS and nigericin-treated human PBMCs | ~50 nM (for IL-1β release) | [9] |

Experimental Protocols

The following are standard protocols used to investigate the activity of NLRP3 inflammasome inhibitors.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a common method for assessing the potency of an inhibitor in a cellular context.

-

Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.[9][10]

-

Priming (Signal 1): Cells are typically primed with Lipopolysaccharide (LPS) (e.g., 50 ng/mL for 3 hours) to induce the expression of NLRP3 and pro-IL-1β.[8][10]

-

Inhibitor Treatment: The test compound (e.g., Nlrp3-IN-27) is added at various concentrations for a defined period (e.g., 30-60 minutes) after priming.

-

Activation (Signal 2): The NLRP3 inflammasome is then activated with a stimulus such as:

-

Readout:

-

IL-1β Measurement: The concentration of mature IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8][11]

-

Pyroptosis Assessment: Cell death is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant using a cytotoxicity assay.[8]

-

Western Blot: Cell lysates and supernatants can be analyzed by Western blot to detect cleaved caspase-1 and mature IL-1β.[11]

-

ASC Oligomerization Assay

This assay directly visualizes the formation of the ASC speck, a hallmark of inflammasome activation.

-

Cell Line: Immortalized macrophage cell lines stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP) are used.

-

Treatment: Cells are primed and treated with the inhibitor as described above, followed by an NLRP3 activator.

-

Imaging: The formation of large fluorescent ASC specks within the cells is visualized and quantified using fluorescence microscopy.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating NLRP3 inhibitors.

Conclusion

The NLRP3 inflammasome represents a pivotal nexus in the inflammatory response, and its inhibition holds immense therapeutic promise. Understanding the intricate molecular mechanisms of NLRP3 activation is paramount for the rational design and evaluation of novel inhibitors. The experimental protocols outlined in this guide provide a robust framework for characterizing the mechanism of action and potency of compounds targeting this critical pathway. While the specific inhibitor "this compound" remains to be fully characterized in publicly accessible literature, the principles and methodologies described herein are universally applicable to the study of any agent directed against the NLRP3 inflammasome.

References

- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 5. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

Unveiling NLRP3-IN-27: A Technical Guide to a Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of sterile inflammatory diseases. Its aberrant activation is implicated in the pathogenesis of conditions such as gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a highly pursued therapeutic strategy. This technical guide focuses on NLRP3-IN-27, a selective inhibitor of the NLRP3 inflammasome, providing a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used for its characterization. While a primary publication detailing the initial discovery and full experimental workup of this compound is not publicly available at this time, this guide consolidates the existing data and provides representative protocols standard in the field of NLRP3 inhibitor development.

Core Compound Data: this compound

This compound has been identified as a selective inhibitor of the NLRP3 inflammasome. The available quantitative data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 2997864-57-8 | [1][2][3][4][5][6] |

| Molecular Formula | C18H16ClN3O3 | [4][6] |

| Molecular Weight | 357.79 g/mol | [4] |

| IC50 (NLRP3 inhibition) | 0.55 µM | [1][4][7] |

| SMILES | ClC1=CC(CN2C=C(N=N2)C3=CC=C(C=C3)C(OC)=O)=C(C=C1)OC | [6] |

Signaling Pathways and Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. The activation is a two-step process: a priming signal and an activation signal.

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.

This compound is a selective inhibitor, suggesting it directly targets the NLRP3 protein, likely interfering with its conformational changes required for activation and subsequent assembly of the inflammasome complex. This prevents the recruitment of the adaptor protein ASC and pro-caspase-1, thereby blocking caspase-1 activation and the downstream inflammatory events.

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, the following are standard, representative protocols used in the discovery and development of NLRP3 inhibitors.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This assay is fundamental for determining the potency (e.g., IC50) of a test compound.

1. Cell Culture and Priming:

-

Culture bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.

-

Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β (Signal 1).

2. Compound Treatment and Inflammasome Activation:

-

Following priming, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate for 30-60 minutes.

-

Activate the NLRP3 inflammasome by adding ATP (5 mM) or Nigericin (10 µM) for 1 hour (Signal 2).

3. Measurement of IL-1β Release:

-

Centrifuge the plate and collect the supernatant.

-

Quantify the concentration of secreted IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

-

Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

Caption: A typical experimental workflow for evaluating the in vitro potency of an NLRP3 inhibitor.

Western Blot for Caspase-1 Cleavage

This method is used to confirm that the inhibitor blocks the activation of caspase-1.

1. Sample Preparation:

-

Following the in vitro assay described above, lyse the cells in RIPA buffer containing protease inhibitors.

-

Collect the supernatant and concentrate it using centrifugal filters.

-

Determine the protein concentration of both cell lysates and concentrated supernatants using a BCA assay.

2. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against caspase-1 (to detect both pro-caspase-1 and the cleaved p20 subunit) and a loading control (e.g., β-actin for lysates).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Expected Outcome:

-

Treatment with this compound is expected to show a dose-dependent decrease in the cleaved p20 subunit of caspase-1 in the supernatant, with no significant change in pro-caspase-1 levels in the cell lysate.

Drug Discovery and Development Logic

The discovery and development of a selective NLRP3 inhibitor like this compound typically follows a structured pipeline.

Caption: Logical progression of the discovery and development of an NLRP3 inhibitor.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in various inflammatory diseases. Its selectivity and potency make it a promising lead compound for further therapeutic development. Future research should focus on a full characterization of its pharmacokinetic and pharmacodynamic properties in relevant in vivo disease models. The elucidation of its precise binding site on the NLRP3 protein would also be crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles. As our understanding of the intricate regulation of the NLRP3 inflammasome grows, targeted inhibitors like this compound will be instrumental in translating this knowledge into novel treatments for a wide range of debilitating inflammatory conditions.

References

Nlrp3-IN-27: A Technical Guide to its Role in Inflammasome Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of a specific inhibitor, referred to in scientific literature as C1-27, and its role in modulating NLRP3 inflammasome activation. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Mechanism of Action of C1-27

C1-27 has been identified as a potent inhibitor of Glutathione Transferase Omega-1 (GSTO1-1). The inhibitory action of C1-27 on GSTO1-1 is a key aspect of its ability to suppress NLRP3 inflammasome activation. GSTO1-1 has been shown to play a proinflammatory role by deglutathionylating NEK7 (NIMA-related kinase 7), a crucial step for NLRP3 inflammasome assembly and subsequent activation. By inhibiting GSTO1-1, C1-27 prevents the deglutathionylation of NEK7, thereby impeding the formation of the functional NLRP3 inflammasome complex. This leads to a reduction in the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the inhibitory activity of C1-27 on its direct target and its downstream effects on NLRP3 inflammasome activation.

| Parameter | Value | Cell Type | Target/Stimulus | Reference |

| IC50 | 44.5 nM | - | GSTO1-1 | [1] |

| Inhibition of IL-1β secretion | Significant reduction | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | [1] |

| Inhibition of IL-1β secretion | Significant reduction | Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | [1] |

| Effect on TNF-α secretion | No significant effect | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | [1] |

| Effect on Pyroptosis | No inhibition of caspase-11 dependent pyroptosis | Bone Marrow-Derived Macrophages (BMDMs) | - | [1] |

Signaling Pathways

The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the proposed mechanism of inhibition by C1-27.

Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by C1-27.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for studying NLRP3 inflammasome activation.

In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

-

Cell Culture:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

-

-

Priming and Activation:

-

Seed BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

-

Pre-treat the cells with varying concentrations of C1-27 or vehicle control for 30-60 minutes.

-

Activate the inflammasome with either 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatants for cytokine analysis.

-

Lyse the cells with RIPA buffer for western blot analysis.

-

Measurement of Cytokine Secretion (ELISA)

-

Procedure:

-

Use commercially available ELISA kits for mouse IL-1β and TNF-α.

-

Add the collected cell culture supernatants to the antibody-coated plates.

-

Follow the manufacturer's instructions for incubation with detection antibodies and substrate.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.

-

Western Blot Analysis

-

Procedure:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against caspase-1 (p20 subunit) and IL-1β (p17 subunit) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Pyroptosis Assay (LDH Release)

-

Procedure:

-

Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.

-

Collect the cell culture supernatants after inflammasome activation.

-

Add the supernatant to the reaction mixture provided in the kit.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with lysis buffer).

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the inhibitory effect of C1-27 on NLRP3 inflammasome activation.

Caption: Experimental workflow for studying C1-27's effect on NLRP3 inflammasome.

Conclusion

C1-27 presents a promising approach for the targeted inhibition of the NLRP3 inflammasome. Its mechanism of action, through the inhibition of GSTO1-1 and subsequent prevention of NEK7 deglutathionylation, offers a specific means of intervention in the inflammasome activation cascade. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of NLRP3 inflammasome inhibitors. Further investigation into the in vivo efficacy and safety profile of C1-27 is warranted to translate these preclinical findings into clinical applications.

References

A Technical Guide to CY-09: A Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CY-09, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. CY-09 has emerged as a valuable tool for studying the role of the NLRP3 inflammasome in various inflammatory diseases and holds therapeutic potential. This document outlines its mechanism of action, key experimental data, and methodologies for its evaluation.

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory disorders. CY-09 is a direct and selective inhibitor of NLRP3, targeting its ATPase activity to prevent inflammasome activation.[1][2][3] This guide summarizes the current knowledge on CY-09, presenting its biochemical and cellular activity, in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and visual representations of its mechanism and experimental workflows are provided to facilitate further research and development in the field of NLRP3-targeted therapeutics.

Mechanism of Action

CY-09 directly targets the NLRP3 protein, a key component of the inflammasome complex.[1][2][3] Its mechanism of action involves the following key steps:

-

Direct Binding to NLRP3: CY-09 directly binds to the Walker A motif, an ATP-binding site, within the NACHT domain of the NLRP3 protein.[3][4]

-

Inhibition of ATPase Activity: By occupying the ATP-binding site, CY-09 inhibits the intrinsic ATPase activity of NLRP3.[1][3][5][6] This ATPase activity is essential for the conformational changes required for NLRP3 oligomerization.

-

Blockade of Inflammasome Assembly: The inhibition of NLRP3's ATPase activity prevents its self-oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][3]

-

Suppression of Pro-inflammatory Cytokine Release: By halting inflammasome assembly, CY-09 effectively blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][2]

The following diagram illustrates the signaling pathway of the NLRP3 inflammasome and the point of intervention by CY-09.

Caption: NLRP3 Inflammasome Pathway and CY-09's Point of Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for CY-09 based on published studies.

Table 1: In Vitro Activity of CY-09

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Binding Affinity (Kd) | 500 nM | Direct binding to NLRP3 protein | |

| NLRP3 ATPase Inhibition | Dose-dependent inhibition at 0.1-1 µM | Purified NLRP3 protein | [1][3] |

| IL-1β Secretion Inhibition | Dose-dependent inhibition at 1-10 µM | LPS-primed BMDMs stimulated with MSU, nigericin, or ATP | [2] |

| Caspase-1 Activation Inhibition | Dose-dependent inhibition at 1-10 µM | LPS-primed BMDMs stimulated with MSU, nigericin, or ATP | [2] |

Table 2: Pharmacokinetic Profile of CY-09 in Mice

| Parameter | Value | Dosing Route | Reference |

| Half-life (t½) | 2.4 hours | Intravenous (i.v.) | [7] |

| Area Under the Curve (AUC) | 8,232 (h·ng)/ml | Intravenous (i.v.) | [7] |

| Oral Bioavailability | 72% | Oral (p.o.) | [7] |

Table 3: Cytochrome P450 Inhibition Profile of CY-09

| Enzyme | IC50 (µM) | Reference |

| CYP1A2 | 18.9 | [7] |

| CYP2C9 | 8.18 | [7] |

| CYP2C19 | >50 | [7] |

| CYP2D6 | >50 | [7] |

| CYP3A4 | 26.0 | [7] |

Experimental Protocols

This section outlines the general methodologies used to characterize CY-09. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

In Vitro Assays

a) NLRP3 Inflammasome Activation in Macrophages:

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.

-

Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of CY-09 for 30-60 minutes.

-

Activation (Signal 2): The NLRP3 inflammasome is activated using agonists such as nigericin, ATP, or monosodium urate (MSU) crystals for a specified duration.

-

Analysis:

-

IL-1β and TNF-α Measurement: Supernatants are collected, and cytokine levels are quantified using ELISA.

-

Caspase-1 Activation: Cell lysates and supernatants are analyzed by Western blot for cleaved caspase-1 (p20 subunit).

-

ASC Oligomerization: Cell lysates are cross-linked, and ASC oligomers are detected by Western blot.

-

b) NLRP3 ATPase Activity Assay:

-

Protein Purification: Recombinant NLRP3 protein is purified.

-

Assay Reaction: Purified NLRP3 is incubated with ATP in the presence or absence of CY-09.

-

Phosphate Detection: The release of free phosphate from ATP hydrolysis is measured using a colorimetric assay (e.g., malachite green assay).

c) Direct Binding Assay:

-

Biotinylated Probe: A biotinylated analog of CY-09 is synthesized.

-

Pull-down: The biotinylated probe is incubated with cell lysates containing NLRP3.

-

Detection: Streptavidin beads are used to pull down the probe-protein complex, and the presence of NLRP3 is detected by Western blot.

In Vivo Models

a) Monosodium Urate (MSU)-Induced Peritonitis:

-

Animal Model: C57BL/6 mice are used.

-

Inhibitor Administration: CY-09 or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

-

Induction of Peritonitis: MSU crystals are injected i.p. to induce NLRP3-dependent inflammation.

-

Analysis:

-

Peritoneal Lavage: Peritoneal fluid is collected to measure IL-1β levels by ELISA and to quantify neutrophil influx by flow cytometry or cell counting.

-

b) Cryopyrin-Associated Autoinflammatory Syndrome (CAPS) Mouse Model:

-

Animal Model: A mouse model carrying a gain-of-function mutation in the Nlrp3 gene is used.

-

Treatment: Neonatal mice are treated with CY-09.

-

Endpoint: Survival rates and systemic inflammatory markers are monitored.

c) Type 2 Diabetes (T2D) Mouse Model:

-

Animal Model: A diet-induced obesity and T2D mouse model is established.

-

Treatment: Mice are treated with CY-09 over an extended period.

-

Analysis: Glucose tolerance, insulin sensitivity, and inflammatory markers in metabolic tissues (e.g., liver, adipose tissue) are assessed.

The following diagram provides a general workflow for evaluating a selective NLRP3 inhibitor like CY-09.

Caption: A generalized workflow for the preclinical evaluation of a selective NLRP3 inhibitor.

Concluding Remarks

CY-09 is a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome with demonstrated efficacy in various preclinical models of inflammatory diseases.[1][3] Its favorable pharmacokinetic profile in mice suggests its potential as a therapeutic agent.[7] The data and protocols presented in this guide provide a solid foundation for researchers and drug developers interested in targeting the NLRP3 inflammasome. Further investigation into the safety and efficacy of CY-09 and similar molecules in more complex disease models and ultimately in clinical settings is warranted.

References

- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rupress.org [rupress.org]

- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Nlrp3-IN-27: A Technical Guide for Studying NLRP3-Mediated Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide array of pathogens and endogenous danger signals. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of a broad spectrum of inflammatory and autoimmune diseases, including but not limited to gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders. Consequently, the development of potent and selective NLRP3 inhibitors is a significant focus of therapeutic research. This technical guide provides an in-depth overview of Nlrp3-IN-27, a novel inhibitor of the NLRP3 inflammasome, for researchers and drug development professionals.

This compound, also known as Callicarboric acid A, is a natural product isolated from Callicarpa arborea Roxb.[1][2]. It has been identified as a selective inhibitor of the NLRP3 inflammasome, offering a valuable tool for investigating the role of NLRP3 in various disease models.

Mechanism of Action

This compound exerts its inhibitory effect on the NLRP3 inflammasome, a multi-protein complex responsible for the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).

Priming (Signal 1): This step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).

Activation (Signal 2): A variety of stimuli, including ATP, crystalline substances, and pore-forming toxins, trigger the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound has been shown to mitigate NLRP3 inflammasome-induced pyroptosis by reducing the production of the N-terminal fragment of Gasdermin D (GSDMD-NT), inhibiting the activation of caspase-1, and suppressing the secretion of IL-1β.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound. The data is based on in vitro studies using the murine macrophage cell line J774A.1.

| Parameter | Cell Line | Value | Reference(s) |

| IC50 | J774A.1 | 0.74 µM | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effect of this compound on NLRP3 inflammasome activation. These protocols are based on the available information on this compound and established general procedures for NLRP3 inhibitor testing.

Note: The detailed experimental protocol for this compound is based on the abstract of the primary publication by Zeb et al., 2023, and supplemented with general methodologies due to the lack of access to the full peer-reviewed publication. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro NLRP3 Inflammasome Inhibition Assay in J774A.1 Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in J774A.1 cells and the assessment of the inhibitory potential of this compound.

Materials:

-

J774A.1 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

ATP (Adenosine 5'-triphosphate disodium salt hydrate) or Nigericin

-

This compound (Callicarboric acid A)

-

ELISA kits for mouse IL-1β

-

Reagents for Western blotting (antibodies against caspase-1 p20, GSDMD-NT, and a loading control like β-actin)

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Culture: Culture J774A.1 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

Priming (Signal 1): Seed J774A.1 cells in appropriate culture plates. Once adherent, prime the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for 1 hour.

-

Activation (Signal 2): Induce NLRP3 inflammasome activation by treating the cells with a second stimulus, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for measuring IL-1β secretion by ELISA and LDH release as a measure of pyroptosis.

-

Cell Lysate: Lyse the remaining cells to prepare protein extracts for Western blot analysis.

-

-

Analysis:

-

IL-1β Secretion: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Pyroptosis: Measure LDH release in the supernatant using a cytotoxicity assay kit.

-

Western Blotting: Analyze the cell lysates by Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD (GSDMD-NT).

-

Visualizations

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

Caption: NLRP3 inflammasome pathway and points of inhibition by this compound.

Experimental Workflow for In Vitro Testing of this compound

Caption: Workflow for assessing this compound's inhibitory activity in vitro.

References

Nlrp3-IN-27 in Gout Treatment Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a debilitating inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in the joints and soft tissues. A key pathogenic driver of the acute inflammatory response in gout is the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome within innate immune cells. Upon activation by MSU crystals, the NLRP3 inflammasome orchestrates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to intense pain, swelling, and tissue damage. Consequently, direct inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy for the management of gout.

This technical guide focuses on Nlrp3-IN-27, a selective inhibitor of the NLRP3 inflammasome. This compound, also known as Callicarboric acid A, is a natural product isolated from Callicarpa arborea. While preclinical research on this specific compound in gout models is in its nascent stages, this document provides a comprehensive overview of its known in vitro activity and presents detailed, generalized experimental protocols for its evaluation in preclinical gout studies. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel NLRP3 inhibitors for the treatment of gout.

Core Compound Data: this compound

Currently, the publicly available data for this compound is limited to in vitro assays. These studies have determined its inhibitory concentration against the NLRP3 inflammasome.

| Parameter | Value | Cell Line | Assay Conditions | Source |

| IC50 | 0.55 µM | Not specified | Not specified | [1][2] |

| IC50 | 0.74 µM | J774A.1 cells | Inflammasome-induced pyroptosis | [3][4][5] |

Signaling Pathway

The NLRP3 inflammasome plays a central role in the inflammatory cascade of gout. The following diagram illustrates the signaling pathway initiated by monosodium urate (MSU) crystals and the putative point of intervention for an NLRP3 inhibitor like this compound.

Experimental Protocols for Preclinical Evaluation

The following protocols are generalized methodologies for the in vivo evaluation of a novel NLRP3 inhibitor, such as this compound, in a murine model of MSU-induced acute gouty arthritis.

Preparation of Monosodium Urate (MSU) Crystals

-

Dissolution: Dissolve uric acid in 0.01 M NaOH at 70°C to a final concentration of 5 mg/mL.

-

Crystallization: Allow the solution to cool slowly to room temperature overnight to facilitate crystal formation.

-

Washing and Sterilization: Wash the resulting crystals with ethanol and acetone, then dry them under sterile conditions.

-

Characterization: Confirm the needle-like shape and size of the crystals using microscopy. Ensure sterility and endotoxin-free conditions before in vivo use.

Murine Model of MSU-Induced Acute Gouty Arthritis

-

Animals: Use 8-10 week old male C57BL/6 mice, acclimatized for at least one week.

-

Induction: Anesthetize the mice and inject 1 mg of sterile MSU crystals suspended in 20 µL of sterile PBS into the intra-articular space of the ankle joint or subcutaneously into the hind paw.[2][6] The contralateral paw should be injected with sterile PBS as a control.

Drug Administration

-

Treatment Groups:

-

Vehicle control (e.g., PBS, DMSO/saline)

-

This compound (various doses, e.g., 1, 5, 10 mg/kg)

-

Positive control (e.g., Colchicine, 1 mg/kg)

-

-

Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) either prophylactically (e.g., 1 hour before MSU injection) or therapeutically (e.g., 4 hours after MSU injection).[2]

Assessment of Inflammatory Outcomes

-

Paw Swelling Measurement:

-

Histological Analysis:

-

At the end of the experiment (e.g., 48 hours), euthanize the mice and collect the ankle joints.

-

Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.[8][9][10]

-

Score the histological changes using a semi-quantitative scoring system.[8]

-

-

Cytokine and Chemokine Analysis:

-

Synovial Lavage: Collect synovial fluid by lavaging the joint cavity with a small volume of sterile PBS.

-

Tissue Homogenization: Alternatively, dissect the periarticular tissue, homogenize it in lysis buffer, and collect the supernatant.[11]

-

Measurement: Quantify the levels of key inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and chemokines in the synovial lavage fluid or tissue homogenates using ELISA or multiplex bead-based assays.[11][12]

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of an NLRP3 inhibitor in a gout model.

Conclusion

This compound is a promising NLRP3 inflammasome inhibitor with demonstrated in vitro activity. While specific in vivo data in the context of gout is not yet available, the provided experimental framework offers a robust starting point for its preclinical evaluation. The successful inhibition of the NLRP3 inflammasome by small molecules like this compound holds the potential to provide a novel and targeted therapeutic approach for the treatment of acute gouty arthritis, addressing a significant unmet medical need. Further research is warranted to fully characterize the efficacy and safety profile of this compound in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. inotiv.com [inotiv.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. J774A | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. New animal model of chronic gout reproduces pathological features of the disease in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gout : Histology [webpathology.com]

- 11. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Nlrp3-IN-27: A Technical Guide to its Effects on Pyroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigational NLRP3 inflammasome inhibitor, Nlrp3-IN-27, and its effects on pyroptosis. While specific quantitative data for this compound is not publicly available, this document synthesizes established knowledge of NLRP3 inhibition and pyroptosis to present a detailed framework for its potential mechanism of action, experimental evaluation, and therapeutic implications. The guide includes hypothetical data, detailed experimental protocols based on established methodologies for studying NLRP3 inflammasome activity, and diagrams of key signaling pathways and experimental workflows.

Introduction to the NLRP3 Inflammasome and Pyroptosis

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] Activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway.[2][5]

-

Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the assembly of the NLRP3 inflammasome.[4] This leads to the recruitment of the adaptor protein ASC and pro-caspase-1.

Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[2][6] A key downstream event of caspase-1 activation is the cleavage of Gasdermin D (GSDMD).[1] The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[1][6] This process is characterized by cell swelling, membrane rupture, and the release of inflammatory cytokines and cellular contents.[7]

Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a significant therapeutic target.[8]

This compound: A Novel NLRP3 Inhibitor

This compound is a hypothetical, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. Its purported mechanism of action involves the direct binding to the NACHT domain of NLRP3, thereby preventing its ATPase activity and subsequent oligomerization, a critical step for inflammasome assembly.[8][9] This inhibitory action is expected to block the activation of caspase-1, the maturation of IL-1β and IL-18, and ultimately, GSDMD-mediated pyroptosis.

Hypothetical Quantitative Data

The following tables summarize the expected in vitro efficacy of this compound based on studies of similar NLRP3 inhibitors.

Table 1: Inhibition of IL-1β Release in LPS-Primed and ATP-Stimulated Murine Bone Marrow-Derived Macrophages (BMDMs)

| This compound Concentration (nM) | IL-1β Release (pg/mL) (Mean ± SD) | % Inhibition |

| 0 (Vehicle) | 1500 ± 120 | 0% |

| 1 | 1200 ± 95 | 20% |

| 10 | 750 ± 60 | 50% |

| 100 | 150 ± 25 | 90% |

| 1000 | 30 ± 10 | 98% |

| IC50 | ~10 nM |

Table 2: Effect of this compound on Caspase-1 Activity in THP-1 Monocytes

| This compound Concentration (nM) | Caspase-1 Activity (RFU) (Mean ± SD) | % Inhibition |

| 0 (Vehicle) | 8500 ± 500 | 0% |

| 1 | 7000 ± 450 | 17.6% |

| 10 | 4300 ± 300 | 49.4% |

| 100 | 900 ± 100 | 89.4% |

| 1000 | 250 ± 50 | 97.1% |

| IC50 | ~10.5 nM |

Table 3: Inhibition of Pyroptosis (LDH Release) in Primary Human Monocytes

| This compound Concentration (nM) | LDH Release (% of Maximum) (Mean ± SD) | % Inhibition |

| 0 (Vehicle) | 100 ± 8 | 0% |

| 1 | 85 ± 7 | 15% |

| 10 | 52 ± 5 | 48% |

| 100 | 12 ± 3 | 88% |

| 1000 | 5 ± 2 | 95% |

| IC50 | ~11 nM |

Signaling Pathways and Experimental Workflows

Canonical NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.

Experimental Workflow for Evaluating this compound Efficacy

Caption: General experimental workflow for assessing the inhibitory effect of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methods for studying NLRP3 inflammasome activation and inhibition.

In Vitro NLRP3 Inflammasome Activation and Inhibition in BMDMs

Objective: To determine the IC50 of this compound for the inhibition of IL-1β release in mouse bone marrow-derived macrophages.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

L929-cell conditioned medium (as a source of M-CSF)

-

DMEM supplemented with 10% FBS, penicillin/streptomycin

-

Lipopolysaccharide (LPS)

-

ATP

-

This compound

-

Mouse IL-1β ELISA kit

-

96-well cell culture plates

Protocol:

-

BMDM Differentiation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture bone marrow cells in DMEM containing 20% L929-cell conditioned medium for 7 days to differentiate them into macrophages.

-

-

Cell Seeding:

-

Plate the differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Priming:

-

Prime the BMDMs with 1 µg/mL LPS for 4 hours.

-

-

Inhibitor Treatment:

-

Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Incubate for 30 minutes.

-

-

Activation:

-

Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome.

-

Incubate for 1 hour.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate and collect the supernatants.

-

Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

-

Pyroptosis Assessment by LDH Release Assay

Objective: To quantify the effect of this compound on pyroptotic cell death.

Materials:

-

Differentiated THP-1 cells (primed with PMA) or primary human PBMCs

-

RPMI-1640 medium with 10% FBS

-

LPS

-

Nigericin

-

This compound

-

LDH cytotoxicity assay kit

-

96-well cell culture plates

Protocol:

-

Cell Seeding:

-

Seed THP-1 cells (differentiated with 100 nM PMA for 3 hours) or PBMCs at 2 x 10^5 cells/well in a 96-well plate.

-

-

Priming:

-

Prime the cells with 1 µg/mL LPS for 4 hours.

-

-

Inhibitor Treatment:

-

Pre-treat the cells with varying concentrations of this compound or vehicle for 30 minutes.

-

-

Activation:

-

Induce pyroptosis by adding 10 µM Nigericin to the wells.

-

Incubate for 2 hours.

-

-

LDH Measurement:

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new 96-well plate.

-

Measure LDH activity in the supernatant using an LDH cytotoxicity assay kit following the manufacturer's protocol.

-

To determine maximum LDH release, lyse control wells with the provided lysis buffer.

-

Calculate the percentage of LDH release relative to the maximum release control.

-

Western Blot Analysis of Caspase-1 and GSDMD Cleavage

Objective: To visually confirm the inhibition of caspase-1 activation and GSDMD cleavage by this compound.

Materials:

-

Cells and reagents from the pyroptosis assay (section 4.2)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies: anti-caspase-1 (p20), anti-GSDMD (N-terminal), anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis:

-

Follow the cell seeding, priming, inhibitor treatment, and activation steps as described in the pyroptosis assay.

-

After treatment, collect the cell pellets and lyse them with RIPA buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the cleaved form of caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD. Use an antibody against a housekeeping protein like β-actin as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion and Future Directions

This compound represents a promising, albeit hypothetical, therapeutic candidate for the treatment of NLRP3-mediated inflammatory diseases. The experimental framework provided in this guide offers a robust approach to validating its mechanism of action and quantifying its inhibitory effects on the NLRP3 inflammasome and pyroptosis. Future studies should focus on confirming the direct binding of this compound to NLRP3, evaluating its selectivity against other inflammasomes, and assessing its efficacy and safety in preclinical models of inflammatory diseases. The continued development of potent and specific NLRP3 inhibitors like this compound holds significant potential for advancing the treatment of a wide range of debilitating conditions.

References

- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NLRP3 inflammasome is a potential mechanism and therapeutic target for perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanisms of NLRP3 inflammasome/pyroptosis activation and their role in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NLRP3 Inflammasome and its Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation by a wide array of stimuli, orchestrates a pro-inflammatory response.[1][2][3] This response is crucial for host defense against pathogens but can also contribute to the pathology of numerous inflammatory diseases when dysregulated. This guide provides a comprehensive overview of the NLRP3 inflammasome, its activation pathways, and general methodologies for the evaluation of its inhibitors.

Disclaimer: Extensive searches for a specific compound designated "Nlrp3-IN-27" did not yield any publicly available information regarding its chemical structure or properties. The information presented herein pertains to the NLRP3 inflammasome and its inhibitors in a general context.

The NLRP3 Inflammasome: Core Components and Assembly

The NLRP3 inflammasome is a cytosolic protein complex typically composed of three key proteins:

-

NLRP3: The sensor protein that detects a variety of danger signals.[4] It consists of a central nucleotide-binding and oligomerization (NACHT) domain, a C-terminal leucine-rich repeat (LRR) domain, and an N-terminal pyrin domain (PYD).[4][5]

-

ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that bridges NLRP3 and pro-caspase-1. It contains an N-terminal PYD and a C-terminal caspase recruitment domain (CARD).

-

Pro-caspase-1: The inactive zymogen of caspase-1, an inflammatory caspase.

Upon activation, NLRP3 oligomerizes, leading to the recruitment of ASC via PYD-PYD interactions. ASC then recruits pro-caspase-1 through CARD-CARD interactions, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their auto-cleavage and activation.

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process: priming and activation.[1][2][6][7]

Signal 1 (Priming): This initial step involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β).[1][2][6] Priming is typically initiated by the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), or by endogenous cytokines like tumor necrosis factor (TNF).[1][6]

Signal 2 (Activation): A second, diverse stimulus triggers the assembly and activation of the inflammasome complex.[1][6] Unlike many other immune sensors, NLRP3 does not appear to directly bind to its activators. Instead, it is thought to sense downstream cellular stress signals.[1]

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway.

Caption: Canonical NLRP3 inflammasome activation pathway.

Physicochemical and Pharmacological Properties of NLRP3 Inhibitors

While specific data for "this compound" is unavailable, the following table outlines general properties of well-characterized small molecule NLRP3 inhibitors.

| Property | Description | Example Value (MCC950) |

| Molecular Formula | The elemental composition of the molecule. | C₂₀H₂₄N₂O₅S |

| Molecular Weight | The mass of one mole of the substance. | 420.5 g/mol |

| IUPAC Name | The systematic name of the chemical compound. | N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide |

| SMILES | A linear notation for the structure of a molecule. | CC(C)(O)c1oc(cc1)S(=O)(=O)NC(=O)Nc1c2c(cc3c1CCC3)CCC2 |

| IC₅₀ (NLRP3) | The half maximal inhibitory concentration against NLRP3. | ~8 nM |

| Solubility | The ability of a substance to dissolve in a solvent. | Varies depending on the solvent. |

| Mechanism of Action | The specific biochemical interaction through which a drug substance produces its pharmacological effect. | Directly binds to the NACHT domain of NLRP3, blocking its ATPase activity and subsequent oligomerization.[8] |

Experimental Protocols for Evaluating NLRP3 Inhibitors

The following are generalized protocols for the in vitro and in vivo assessment of NLRP3 inflammasome inhibitors.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This assay is designed to assess the potency of a test compound in inhibiting NLRP3 inflammasome activation in a cellular context.

1. Cell Culture and Priming:

- Culture immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes in complete DMEM medium.[9]

- Seed cells in a 96-well plate at a density of 200,000 cells per well.[9]

- Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[10]

2. Inhibitor Treatment:

- Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound) for 1 hour.[9]

3. NLRP3 Activation:

- Induce NLRP3 inflammasome activation by adding a specific stimulus, such as:

- Nigericin (a potassium ionophore) at 5-20 µM for 1-2 hours.[9]

- ATP (activates the P2X7 receptor) at 5 mM for 30-60 minutes.

- Monosodium urate (MSU) crystals (to induce lysosomal damage) at 150 µg/mL for 4-6 hours.[11]

4. Measurement of Downstream Effectors:

- Collect the cell culture supernatant.

- Quantify the concentration of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

- Measure lactate dehydrogenase (LDH) release into the supernatant as an indicator of pyroptosis-induced cell death.[9]

- Alternatively, ASC speck formation can be visualized and quantified using fluorescence microscopy in cells expressing a fluorescently tagged ASC protein.[12]

Below is a workflow diagram for the in vitro assay.

Caption: In Vitro NLRP3 Inhibitor Evaluation Workflow.

In Vivo Model of NLRP3-Mediated Peritonitis

This model assesses the efficacy of an NLRP3 inhibitor in a living organism.

1. Animal Model:

- Use C57BL/6 mice.

2. Induction of Peritonitis:

- Administer the test inhibitor (e.g., this compound) via an appropriate route (e.g., intraperitoneal or oral).

- After a suitable pre-treatment time, induce peritonitis by intraperitoneal injection of MSU crystals (e.g., 1 mg in sterile PBS).[13]

3. Assessment of Inflammation:

- After a set time (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with sterile PBS.

- Count the number of recruited neutrophils in the peritoneal fluid using a hemocytometer or flow cytometry.

- Measure the levels of IL-1β and other cytokines in the peritoneal lavage fluid by ELISA.

4. Data Analysis:

- Compare the inflammatory readouts in inhibitor-treated mice to vehicle-treated controls to determine the in vivo efficacy.

Below is a logical diagram for the in vivo experimental design.

Caption: In Vivo NLRP3 Inhibitor Efficacy Model.

Conclusion

The NLRP3 inflammasome is a pivotal player in innate immunity and a highly attractive therapeutic target for a multitude of inflammatory disorders. Understanding its complex activation mechanisms and employing robust experimental protocols are essential for the successful development of novel NLRP3 inhibitors. While specific details for "this compound" remain elusive, the general principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers working in this exciting field.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]

- 4. mdpi.com [mdpi.com]

- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interleukin 27 is increased in carotid atherosclerosis and promotes NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NLRP3 Inflammasome Inhibition

A Note on Nlrp3-IN-27: The specific compound "this compound" is not widely documented in scientific literature. Therefore, these application notes provide a general framework for the experimental evaluation of NLRP3 inflammasome inhibitors, using the principles of well-characterized inhibitors. Where specific data is presented, it is for representative compounds to illustrate the expected outcomes.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5] Upon activation, the NLRP3 inflammasome orchestrates the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.[7]

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by PAMPs like lipopolysaccharide (LPS).[3][8] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[2][8]

-

Activation (Signal 2): A second, diverse stimulus is required to trigger the assembly and activation of the inflammasome complex.[1][2] These stimuli can include ATP, pore-forming toxins, crystalline substances, and mitochondrial dysfunction.[2] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent recruitment and auto-activation of pro-caspase-1.[4][8] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][4]

Caption: Canonical NLRP3 inflammasome activation pathway, illustrating the two-signal model and downstream effects.

Experimental Protocols

In Vitro Assay for NLRP3 Inflammasome Inhibition in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes a standard method for evaluating the potency and efficacy of a test compound in inhibiting the NLRP3 inflammasome in primary mouse BMDMs.

Materials and Reagents:

-

Bone marrow cells from C57BL/6 mice

-

L929-cell conditioned medium (as a source of M-CSF)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

Test Inhibitor (e.g., this compound)

-

DMSO (vehicle control)

-

Mouse IL-1β ELISA kit

-

96-well cell culture plates

Experimental Workflow:

Caption: Workflow for in vitro evaluation of an NLRP3 inhibitor.

Step-by-Step Procedure:

-

BMDM Differentiation:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium for 7 days to differentiate them into macrophages.

-

-

Cell Seeding:

-

On day 7, detach the differentiated BMDMs and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Allow the cells to adhere overnight.

-

-

Priming:

-

Prime the BMDMs by treating them with 1 µg/mL of LPS for 3-4 hours.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the test inhibitor (and a vehicle control, e.g., DMSO).

-

After LPS priming, gently wash the cells and add fresh media containing the different concentrations of the inhibitor.

-

Incubate for 30-60 minutes.

-

-

Activation:

-

Activate the NLRP3 inflammasome by adding 5 mM ATP to each well.

-

Incubate for 45-60 minutes.

-

-

Sample Collection:

-

Centrifuge the plate to pellet any detached cells.

-

Carefully collect the cell culture supernatants for cytokine analysis.

-

-

IL-1β Measurement:

-

Quantify the concentration of mature IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the IL-1β concentrations to the vehicle-treated control.

-

Plot the normalized IL-1β concentration against the logarithm of the inhibitor concentration.

-

Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

-

Data Presentation

The following table summarizes the inhibitory activities of representative NLRP3 inflammasome inhibitors.

| Compound | Assay System | Stimulus | IC50 | Reference |

| MCC950 | Mouse BMDMs | LPS + ATP | ~7.5 nM | [9] |

| MCC950 | Human Monocyte-Derived Macrophages | LPS + ATP | 8.1 nM | [9] |

| Compound 7 | Human PBMCs | LPS + Nigericin | 35 nM | [10] |

| NIP3 (peptide) | THP-1 derived macrophages | LPS + Nigericin | 2.1-2.3 µM | [11] |

| MNS | Mouse BMDMs | Not Specified | 2 µM | [5] |

Troubleshooting

| Issue | Possible Cause | Suggestion |

| High background IL-1β in un-stimulated controls | Cell stress or contamination | Ensure gentle handling of cells; check for mycoplasma contamination. |

| Low IL-1β signal after stimulation | Inefficient priming or activation | Optimize LPS and ATP concentrations and incubation times. Ensure ATP solution is fresh. |

| High variability between replicates | Inconsistent cell numbers or pipetting errors | Ensure a single-cell suspension before seeding; use calibrated pipettes. |

| Inhibitor precipitation | Poor solubility | Check the solubility of the compound in the culture medium; consider using a lower concentration of DMSO. |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accelerated NLRP3 inflammasome-inhibitory peptide design using a recurrent neural network model and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of a Novel NLRP3 Inhibitor (e.g., Nlrp3-IN-27) in Mice

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific in vivo administration data for a compound designated "Nlrp3-IN-27" is not publicly available. The following application notes and protocols are based on established methodologies for other well-characterized NLRP3 inflammasome inhibitors administered to mice. Researchers must perform compound-specific validation for formulation, dosage, and toxicity for any new chemical entity, including this compound.

Introduction

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][4][5] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.[6][7][8][9][10] This document provides a detailed guide for the in vivo administration of novel NLRP3 inhibitors in mouse models of inflammation.

Mechanism of Action: The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[1]

-

Activation (Signal 2): A second stimulus, such as extracellular ATP, crystalline substances, or potassium efflux, triggers the assembly of the NLRP3 inflammasome complex.[1] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2][5] Pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][4] Activated caspase-1 also cleaves Gasdermin D (GSDMD), leading to pore formation in the cell membrane and pyroptosis.[5]

Novel inhibitors, such as the hypothetical this compound, are designed to interfere with this pathway, often by directly binding to the NLRP3 protein and preventing its oligomerization and activation.

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.

Data Presentation: Summary of In Vivo Studies with NLRP3 Inhibitors

The following table summarizes quantitative data from published studies on various NLRP3 inhibitors in mouse models. This data can serve as a reference for designing experiments with novel inhibitors like this compound.

| Inhibitor | Mouse Model | Administration Route | Dosage | Key Findings | Reference |

| MCC950 | Hutchinson–Gilford Progeria Syndrome (Zmpste24-/- mice) | Intraperitoneal (i.p.) | 20 mg/kg daily | Extended lifespan by 19.2%, improved body weight, reduced IL-1β. | [6] |

| MCC950 | In vivo IL-1β production | Oral | 0.4 - >4 mg/kg | Dose-dependently attenuated IL-1β concentrations by 50-90%. | [1] |

| NT-0527 | LPS/ATP-induced Peritonitis | Oral | 1, 3, 10, 30, 100 mg/kg | Significant dose-dependent inhibition of peritoneal IL-1β at ≥10 mg/kg. | [11] |

| JC124 | Alzheimer's Disease (APP/PS1 mice) | Oral | Not specified | Decreased Aβ load, reduced neuroinflammation, and improved cognitive function. | [8] |

| Sulforaphane | MSU crystal-induced Gout | Intraperitoneal (i.p.) | 25 mg/kg at 0 and 4 hours | Attenuated IL-1β levels and inflammatory cell recruitment in peritoneal lavage. | [1] |

Experimental Protocols

Formulation of this compound for In Vivo Administration

Note: The optimal formulation is compound-specific and must be determined empirically. The following are common vehicles used for in vivo studies of small molecule inhibitors.

-

For Oral Administration (Gavage):

-

Vehicle 1 (Suspension): 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

-

Vehicle 2 (Solution/Suspension): 5% DMSO, 30% PEG300, 5% Tween 80 in sterile saline.

-

-

For Intraperitoneal Injection:

-

Vehicle 1 (Solution): 10% DMSO in sterile saline.

-

Vehicle 2 (Solution): 5% DMSO, 40% PEG300 in sterile saline.

-

Protocol for Preparation (Example with Oral Vehicle 2):

-

Weigh the required amount of this compound.

-

Dissolve the compound in the specified volume of DMSO.

-

Add PEG300 and vortex until the solution is clear.

-

Add Tween 80 and vortex.

-

Add sterile saline to the final volume and vortex thoroughly.

-

Prepare fresh on the day of the experiment.

Protocol for LPS-Induced Peritonitis in Mice

This acute model is useful for evaluating the in vivo efficacy of NLRP3 inhibitors.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Adenosine triphosphate (ATP)

-

This compound formulated for administration

-

Sterile phosphate-buffered saline (PBS)

-

ELISA kits for mouse IL-1β and IL-6

Experimental Workflow:

Caption: Workflow for an acute in vivo model of peritonitis.

Detailed Procedure:

-

Priming: Inject mice intraperitoneally (i.p.) with LPS (e.g., 20 mg/kg).[11]

-

Waiting Period 1: Wait for 90 minutes to allow for the priming of the NLRP3 inflammasome.[11]

-

Treatment: Administer this compound or vehicle control via the chosen route (e.g., oral gavage at 10, 30, or 100 mg/kg).[11]

-

Waiting Period 2: Wait for 30 minutes to allow for drug absorption and distribution.[11]

-

Activation: Inject mice i.p. with ATP (e.g., 15 mM in sterile PBS).[11]

-

Waiting Period 3: Wait for 30 minutes for the inflammatory response to develop.[11]

-

Sample Collection: Euthanize mice and perform a peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.

-

Analysis: Centrifuge the lavage fluid to pellet cells. Collect the supernatant and measure the concentrations of IL-1β and IL-6 using ELISA kits according to the manufacturer's instructions. A reduction in IL-1β but not IL-6 indicates specific inhibition of the NLRP3 inflammasome.[11]

Protocol for a Chronic Disease Model (e.g., Neuroinflammation in an Alzheimer's Disease Mouse Model)

This protocol is a general guideline for evaluating the therapeutic potential of an NLRP3 inhibitor in a chronic disease setting.

Materials:

-

Transgenic mouse model of Alzheimer's Disease (e.g., APP/PS1) and wild-type littermates.[8]

-

This compound formulated for long-term oral administration.

-

Equipment for behavioral testing (e.g., Morris water maze).

-

Reagents for immunohistochemistry (e.g., anti-Aβ, anti-Iba1 antibodies).

-

Equipment for tissue homogenization and Western blotting or ELISA.

Experimental Workflow: